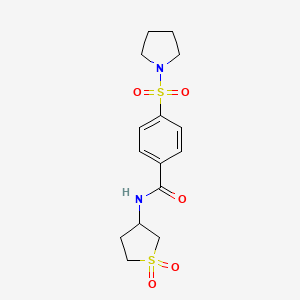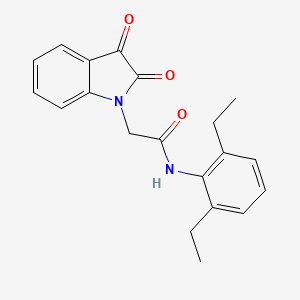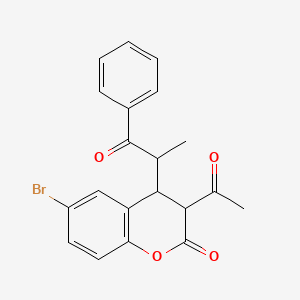![molecular formula C18H15N3O4 B4079199 2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4079199.png)
2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide
Vue d'ensemble
Description
2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential as an anticancer agent. It belongs to the class of benzamide derivatives and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide involves the inhibition of various cellular pathways that are essential for cancer cell survival. The compound induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, it has been reported to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and physiological effects:
This compound has been shown to have both biochemical and physiological effects. The compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also inhibits various cellular pathways that are essential for cancer cell survival. In addition, it has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide in lab experiments include its potency as an anticancer agent, its ability to induce apoptosis in cancer cells, and its inhibitory effects on various cellular pathways. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics. Additionally, further studies are needed to investigate its toxicity and potential side effects.
Orientations Futures
There are several future directions for research on 2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on cancer stem cells, which are a small population of cells that are resistant to chemotherapy and radiation therapy. Additionally, further studies are needed to investigate its toxicity and potential side effects in vivo. Finally, the development of more efficient synthesis methods for the compound may improve its availability and potential for clinical use.
Conclusion:
In conclusion, this compound is a promising compound for anticancer therapy. Its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting various cellular pathways makes it a potential candidate for future drug development. However, further studies are needed to investigate its toxicity and potential side effects in vivo. Additionally, the development of more efficient synthesis methods may improve its availability and potential for clinical use.
Applications De Recherche Scientifique
2-[(2-furylmethyl)amino]-5-nitro-N-phenylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. The compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been reported to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Propriétés
IUPAC Name |
2-(furan-2-ylmethylamino)-5-nitro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(20-13-5-2-1-3-6-13)16-11-14(21(23)24)8-9-17(16)19-12-15-7-4-10-25-15/h1-11,19H,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDANVQOCLNWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(cyclopentylamino)carbonothioyl]-3-piperidinecarboxylate](/img/structure/B4079120.png)
![4-phenyl-N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4079136.png)
![methyl 3-[(3-bromophenyl)amino]-2-cycloheptyl-3-oxopropanoate](/img/structure/B4079138.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4079146.png)
![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4079151.png)
![N-[4-(9-acridinylamino)phenyl]acetamide](/img/structure/B4079158.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-3-propoxybenzamide](/img/structure/B4079172.png)


![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2,4-dichlorobenzamide](/img/structure/B4079204.png)
![2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenoxy)propanoic acid](/img/structure/B4079219.png)
![1-[cyclohexyl(methyl)amino]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4079226.png)
![1a-benzoyl-1-methyl-1-(4-methylbenzoyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4079239.png)